N-花生酰基多巴胺

描述

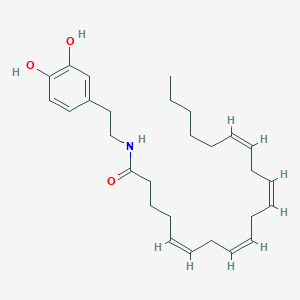

花生四烯酰基多巴胺 (NADA) 是一种引人入胜的内源性大麻素,它同时作为 CB₁ 受体 和 瞬时受体电位香草素 1 (TRPV1) 离子通道 的激动剂。NADA 最初于 2000 年被描述为一种推定的内源性大麻素,后来在 2002 年被确认为内源性香草素。 它是一种来源于花生四烯酸和多巴胺的内源性脂质,在大脑区域(如海马体、小脑和纹状体)中浓度特别高 .

科学研究应用

NADA 的多方面作用扩展到多个科学领域:

神经生物学: 它调节神经传递,影响疼痛感知,并具有抗氧化特性。

血管功能: NADA 影响血管收缩和舒张。

炎症: 它抑制炎症反应并促进消退。

HIV 研究: NADA 对 HIV-1 复制具有抑制作用。

作用机制

NADA 的作用源于其与受体的相互作用:

CB₁ 受体: 作为激动剂,NADA 影响内源性大麻素信号传导。

TRPV1 通道: TRPV1 的激活有助于疼痛感知和体温调节。

生化分析

Biochemical Properties

N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . N-Arachidonyldopamine plays a significant role in nociception and inflammation in the central and peripheral nervous system .

Cellular Effects

N-Arachidonyldopamine exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Arachidonyldopamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .

Temporal Effects in Laboratory Settings

N-Arachidonyldopamine has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .

Dosage Effects in Animal Models

The effects of N-Arachidonyldopamine vary with different dosages in animal models

Metabolic Pathways

N-Arachidonyldopamine is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of N-Arachidonyldopamine from the composite molecule is accomplished by a series of phospholipases .

Transport and Distribution

It is known that N-Arachidonyldopamine is present in very low concentrations in the brain .

Subcellular Localization

It has been shown that N-Arachidonyldopamine can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .

准备方法

合成路线:: NADA 可以通过涉及花生四烯酸和多巴胺的酶促途径合成。 具体的合成路线尚未得到广泛的记载。

工业生产:: 由于 NADA 结构复杂且丰度低,其工业规模生产方法仍然有限。正在进行的研究工作旨在探索可扩展的合成路线。

化学反应分析

反应:: NADA 会发生各种反应,包括:

氧化: 氧化过程可以改变 NADA 的结构。

还原: 还原反应可能会改变其官能团。

取代: NADA 可以参与取代反应。

氧化: 氧化剂如高锰酸钾 (KMnO₄) 或铬酸 (H₂CrO₄)。

还原: 还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。

取代: 各种亲核试剂(例如胺类、硫醇类)可以取代官能团。

主要产物:: NADA 反应产生的具体产物尚未得到广泛的记录。需要进一步研究来阐明这些细节。

相似化合物的比较

NADA 的独特性在于其双重受体激动作用(CB₁ 和 TRPV1)。类似的化合物包括 大麻素 (AEA) 和 辣椒素 ,但 NADA 的组合作用使它与众不同。

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199875-69-9 | |

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.

- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]

- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]

- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]

ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:

ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.

ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.

ANone: The discovery and characterization of NADA represent significant milestones in the field:

- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]

- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []

- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]

ANone: NADA research draws upon and contributes to various disciplines:

- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]

- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]

- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]

A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]

A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.

A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)